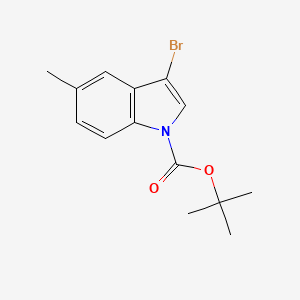

tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 3-bromo-5-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-9-5-6-12-10(7-9)11(15)8-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMQFZLYHMJMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654334 | |

| Record name | tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-24-9 | |

| Record name | tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method starts with the bromination of 5-methylindole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo-5-methylindole is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Types of Reactions

tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of 3-amino-5-methyl-1H-indole-1-carboxylate or 3-thio-5-methyl-1H-indole-1-carboxylate.

Oxidation: Formation of 3-carboxy-5-methylindole derivatives.

Reduction: Formation of 3-bromo-5-methylindoline-1-carboxylate.

Hydrolysis: Formation of 3-bromo-5-methylindole-1-carboxylic acid.

科学研究应用

Medicinal Chemistry

TBMBIC serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its indole core is a privileged scaffold in drug development, known for its presence in numerous bioactive molecules. The following applications are notable:

- Anticancer Activity : Research indicates that TBMBIC can be modified to develop compounds with potential anticancer properties. The bromine and methyl substituents allow for further manipulation to enhance biological activity against cancer cells .

- Antiviral and Anti-inflammatory Properties : Similar indole derivatives have shown promise in treating viral infections and inflammatory diseases, suggesting that TBMBIC may possess similar therapeutic potentials.

Organic Synthesis

TBMBIC is utilized as a building block for constructing complex organic molecules. Its unique structure allows for:

- Synthesis of Heterocycles : The compound can be employed to create novel heterocyclic structures, which are prevalent in pharmaceuticals and natural products. The functional groups present in TBMBIC facilitate reactions that lead to diverse derivatives with varied biological activities.

- Functionalization Reactions : The bromine atom in TBMBIC can participate in coupling reactions (e.g., Suzuki-Miyaura or Sonogashira reactions), enabling the introduction of various functional groups onto the indole ring. This versatility is crucial for tailoring compounds for specific applications in drug discovery .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, TBMBIC has potential uses in material science:

- Development of Novel Materials : The unique electronic and optical properties of indole derivatives make them suitable candidates for developing advanced materials used in electronics and photonics .

Case Study 1: Anticancer Activity

A study explored the modification of TBMBIC to enhance its anticancer properties. Researchers synthesized a series of derivatives and tested their efficacy against various cancer cell lines. The results indicated that certain modifications significantly improved cytotoxicity, highlighting TBMBIC's potential as a lead compound in anticancer drug development.

Case Study 2: Synthesis of Heterocycles

In another research endeavor, TBMBIC was used as a precursor to synthesize complex heterocycles through multi-step organic reactions. The resulting compounds exhibited promising biological activities, demonstrating TBMBIC's utility as a versatile building block in organic synthesis.

作用机制

The mechanism of action of tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate is primarily based on its ability to interact with biological targets through its indole core. The bromine atom and tert-butyl ester group can influence its binding affinity and specificity towards enzymes and receptors. The compound can modulate various molecular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

相似化合物的比较

Substituent Variations and Molecular Properties

The table below compares tert-butyl 3-bromo-5-methyl-1H-indole-1-carboxylate with structurally related indole derivatives:

Key Observations:

- Electron-Donating vs. In contrast, the cyano group (electron-withdrawing) in the analog from deactivates the ring, directing reactions to different positions .

- Bromine Position: Bromine at position 3 (target compound) vs. position 5 () alters regioselectivity in cross-coupling reactions. For example, bromine at position 3 is more reactive in Buchwald-Hartwig aminations due to steric and electronic factors .

- Dihydroindole Derivatives: The dihydroindole analog () exhibits reduced aromaticity, impacting its reactivity in redox reactions and hydrogen-bonding capabilities .

Spectroscopic and Crystallographic Data

- NMR Spectroscopy: The methyl group in the target compound would produce a singlet (~δ 2.3 ppm in ¹H NMR) and a carbon signal at ~δ 21 ppm in ¹³C NMR. In contrast, the cyano group in ’s analog shows a sharp ¹³C signal at ~δ 115 ppm .

- Crystallography: Hydrogen-bonding patterns in crystals (e.g., ’s analysis) suggest that the tert-butyl group in the target compound may induce steric hindrance, reducing intermolecular interactions compared to analogs with polar substituents like nitro or carbonyl groups .

生物活性

tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate (TBMBIC) is an indole derivative that has garnered attention for its diverse biological activities, making it a promising candidate in medicinal chemistry. This article provides a detailed overview of its biological properties, synthesis, and potential applications.

Chemical Structure and Properties

TBMBIC has the molecular formula and a molecular weight of 296.16 g/mol. The structure includes a tert-butyl group and a bromine atom at the 3-position of the indole ring, with a methyl group at the 5-position. This unique arrangement contributes to its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.16 g/mol |

| Appearance | White to yellow solid |

| Purity | Approximately 95% |

Biological Activities

Research indicates that TBMBIC exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest TBMBIC may inhibit cancer cell growth. For instance, it has shown effectiveness against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells . The mechanism may involve disruption of cellular processes or interaction with specific molecular targets.

- Antimicrobial Properties : TBMBIC has demonstrated potential antimicrobial activity against various bacterial strains. This is significant for developing new antibiotics or treatments for infectious diseases.

- Enzyme Inhibition : The compound's structure allows it to interact with enzymes, potentially inhibiting their activity. This could lead to therapeutic applications in diseases where enzyme modulation is beneficial .

Synthesis

The synthesis of TBMBIC typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Indole Core : Starting from appropriate precursors, the indole structure is formed through cyclization reactions.

- Bromination : The introduction of the bromine substituent at the 3-position is achieved via electrophilic aromatic substitution.

- Carboxylation : The carboxylate group is introduced, often through esterification reactions involving tert-butyl alcohol.

Anticancer Studies

A study evaluated TBMBIC's cytotoxic effects on various cancer cell lines using the MTT assay. Results indicated that TBMBIC reduced cell viability in a dose-dependent manner, particularly in MCF-7 and HepG2 cells, suggesting its potential as an anticancer agent .

Antimicrobial Studies

In vitro tests demonstrated that TBMBIC inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings support its potential use as an antimicrobial agent in clinical settings.

The biological activity of TBMBIC is likely mediated through several mechanisms:

- Interaction with Cellular Targets : The indole core can engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, modulating their activity.

- Enzyme Modulation : By binding to specific enzymes, TBMBIC may alter their function, leading to therapeutic effects in various diseases.

Potential Applications

Given its biological activities, TBMBIC holds promise for various applications:

- Drug Development : Its anticancer and antimicrobial properties make it a candidate for further development in drug discovery programs targeting cancer and infectious diseases.

- Synthetic Chemistry : TBMBIC can serve as a building block for synthesizing more complex heterocycles with potential pharmacological applications .

常见问题

Q. What are the key synthetic routes for tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via indole functionalization. A common approach involves:

- Grignard Reagent Utilization : Reacting 5-bromo-1H-indole derivatives with tert-butyl carbonate under basic conditions (e.g., NaH or DMAP) to install the tert-butoxycarbonyl (Boc) protecting group. For bromination at the 3-position, electrophilic substitution using N-bromosuccinimide (NBS) in DMF or CCl₄ is employed .

- Optimization Tips :

- Temperature Control : Maintain 0–5°C during Boc protection to minimize side reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Purification : Flash chromatography with gradients of EtOAc/hexane (5–10%) yields >90% purity .

Table 1 : Comparison of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂, RT, 16h | 77–85 | |

| Bromination | NBS, DMF, 0°C → RT | 65–75 |

Q. What safety protocols are critical when handling this compound due to limited toxicity data?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .

- Waste Disposal : Collect halogenated organic waste separately and incinerate under controlled conditions .

- Emergency Measures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Questions

Q. How does the bromine substituent at the 3-position influence reactivity in cross-coupling reactions?

- Methodological Answer : The C-3 bromine enhances electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like XPhos for aryl coupling .

- Solvent Effects : Use toluene/DMF mixtures (1:1) to balance solubility and reactivity .

- Steric Hindrance : The tert-butyl group at N-1 may slow coupling; elevated temperatures (80–100°C) are often required .

Q. How can computational modeling predict regioselectivity in further functionalization of this indole scaffold?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Bromine at C-3 lowers LUMO energy, favoring nucleophilic attack at C-2 .

- Docking Studies : Use software like AutoDock to simulate interactions with biological targets (e.g., reverse transcriptase enzymes for anti-HIV applications) .

- Validation : Compare predicted vs. experimental NMR shifts (e.g., δ 7.96 ppm for C-5 methyl in H NMR ).

Q. What strategies resolve contradictions in reported yields for Friedel-Crafts alkylation using this compound?

- Methodological Answer : Discrepancies arise from:

- Substrate Purity : Ensure starting indole is >95% pure (via HPLC) to avoid byproducts .

- Lewis Acid Choice : BF₃·Et₂O vs. AlCl₃: BF₃ gives higher regioselectivity but lower yields (60–70%) due to steric bulk .

- Workup Optimization : Quench with NH₄Cl (aq.) instead of H₂O to prevent Boc group hydrolysis .

Data Contradiction Analysis

Q. Why do alternative synthetic routes for tert-butyl indole derivatives show variability in reaction times?

- Methodological Answer :

- Catalyst Loading : reports 10 mol% DMAP for 16h completion, while uses 5 mol% DMAP but extends to 24h. Higher catalyst loads reduce time but may increase costs .

- Solvent Polarity : THF () vs. CH₂Cl₂ (): THF’s higher polarity accelerates Boc activation but risks racemization in chiral intermediates .

Methodological Recommendations

Q. How can researchers validate the purity and structure of this compound?

- Analytical Workflow :

- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 354.2 (C₁₅H₁₆BrNO₄) .

- H NMR : Key signals include δ 1.67 ppm (tert-butyl, 9H) and δ 6.28 ppm (C-2 proton) .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.3% tolerance) .

Advanced Applications

Q. What role does this compound play in designing non-nucleoside reverse transcriptase inhibitors (NNRTIs)?

- Methodological Answer :

- Scaffold Modification : The indole core mimics natural tryptophan residues, enabling hydrophobic binding to HIV-1 reverse transcriptase pockets .

- Biological Testing : Assess IC₅₀ values via enzymatic assays (e.g., inhibition of RT-p66/p51 heterodimer) .

- SAR Insights : Bromine at C-3 enhances halogen bonding with Lys101, while the tert-butyl group reduces metabolic degradation .

Troubleshooting Synthesis Challenges

Q. How to mitigate Boc deprotection during bromination or alkylation steps?

- Methodological Answer :

Q. What advanced techniques characterize byproducts in large-scale syntheses of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。